molecular formula C135H209N41O36 B14785964 Porcine neuropeptide Y(13-36)

Porcine neuropeptide Y(13-36)

Cat. No.: B14785964
M. Wt: 2982.4 g/mol
InChI Key: HEALDAASUSTTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[13-36]-Neuropeptide Y is a biologically active peptide fragment derived from the larger neuropeptide Y molecule. Neuropeptide Y is a 36-amino acid peptide neurotransmitter found in the brain and autonomic nervous system. It plays a crucial role in various physiological processes, including regulation of energy balance, memory, and learning. The [13-36] fragment specifically has been studied for its unique biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [13-36]-Neuropeptide Y typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of [13-36]-Neuropeptide Y follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. High-performance liquid chromatography (HPLC) is employed for purification, ensuring the peptide’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

[13-36]-Neuropeptide Y can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often affecting methionine residues.

    Reduction: The gain of electrons or hydrogen, potentially reversing oxidation effects.

    Substitution: Replacement of one functional group with another, which can be used to modify the peptide for specific applications.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications. For example, oxidation may result in sulfoxide or sulfone derivatives, while reduction can restore the original peptide structure.

Scientific Research Applications

[13-36]-Neuropeptide Y has numerous scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and neurobiology.

    Medicine: Explored for potential therapeutic applications in treating conditions like obesity, anxiety, and depression.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of [13-36]-Neuropeptide Y involves binding to specific receptors, such as the Y1, Y2, and Y5 receptors, which are G-protein-coupled receptors. This binding triggers a cascade of intracellular signaling pathways, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). These pathways ultimately influence various physiological processes, such as appetite regulation, stress response, and cardiovascular function.

Comparison with Similar Compounds

Similar Compounds

    Neuropeptide Y (full-length): The parent molecule from which [13-36]-Neuropeptide Y is derived.

    Peptide YY: A related peptide with similar structure and functions, primarily involved in digestive processes.

    Pancreatic Polypeptide: Another member of the neuropeptide family, involved in regulating pancreatic secretions and appetite.

Uniqueness

[13-36]-Neuropeptide Y is unique due to its specific receptor interactions and biological activities. Unlike the full-length neuropeptide Y, the [13-36] fragment may have distinct effects on receptor binding and signaling pathways, making it a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula

C135H209N41O36

Molecular Weight

2982.4 g/mol

IUPAC Name

5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxo-4-[2-(pyrrolidine-2-carbonylamino)propanoylamino]pentanoic acid

InChI

InChI=1S/C135H209N41O36/c1-15-68(9)105(129(210)172-98(60-102(137)184)124(205)166-93(54-67(7)8)126(207)175-106(69(10)16-2)130(211)176-107(73(14)178)131(212)162-87(26-21-51-152-135(145)146)113(194)161-88(43-45-101(136)183)117(198)159-85(24-19-49-150-133(141)142)114(195)163-90(108(138)189)55-74-27-35-79(179)36-28-74)174-127(208)96(58-77-33-41-82(182)42-34-77)169-123(204)97(59-78-62-147-64-153-78)170-116(197)86(25-20-50-151-134(143)144)160-120(201)92(53-66(5)6)164-111(192)72(13)156-128(209)100(63-177)173-122(203)95(57-76-31-39-81(181)40-32-76)168-121(202)94(56-75-29-37-80(180)38-30-75)167-115(196)84(23-18-48-149-132(139)140)157-109(190)71(12)155-119(200)91(52-65(3)4)165-125(206)99(61-104(187)188)171-118(199)89(44-46-103(185)186)158-110(191)70(11)154-112(193)83-22-17-47-148-83/h27-42,62,64-73,83-100,105-107,148,177-182H,15-26,43-61,63H2,1-14H3,(H2,136,183)(H2,137,184)(H2,138,189)(H,147,153)(H,154,193)(H,155,200)(H,156,209)(H,157,190)(H,158,191)(H,159,198)(H,160,201)(H,161,194)(H,162,212)(H,163,195)(H,164,192)(H,165,206)(H,166,205)(H,167,196)(H,168,202)(H,169,204)(H,170,197)(H,171,199)(H,172,210)(H,173,203)(H,174,208)(H,175,207)(H,176,211)(H,185,186)(H,187,188)(H4,139,140,149)(H4,141,142,150)(H4,143,144,151)(H4,145,146,152)

InChI Key

HEALDAASUSTTPJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6

Origin of Product

United States

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